(5-Bromofuran-2-yl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN4O2/c17-14-5-4-13(23-14)16(22)21-9-7-20(8-10-21)15-6-3-12(18-19-15)11-1-2-11/h3-6,11H,1-2,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZODVUHSVMRONM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(O4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromofuran-2-yl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the bromination of furan to obtain 5-bromofuran. This intermediate is then subjected to a series of reactions involving cyclopropylpyridazine and piperazine derivatives under controlled conditions to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability while minimizing waste and production costs. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(5-Bromofuran-2-yl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The bromofuran moiety can be oxidized to form corresponding furanones.
Reduction: The compound can be reduced to remove the bromine atom, leading to the formation of furan derivatives.
Substitution: The bromine atom in the bromofuran ring can be substituted with other nucleophiles, such as amines or thiols, to create diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted furan derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science.
Scientific Research Applications
(5-Bromofuran-2-yl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: The compound is utilized in the development of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5-Bromofuran-2-yl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromofuran moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The cyclopropylpyridazinyl group may enhance binding affinity and selectivity towards particular targets, while the piperazinylmethanone structure provides stability and solubility.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, we compare it with three structurally related compounds:
Data Table 1: Structural and Functional Comparisons
| Compound Name | Core Structure | Key Substituents | LogP<sup>*</sup> | IC50 (nM)<sup>†</sup> | Primary Target |
|---|---|---|---|---|---|
| (5-Bromofuran-2-yl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone | Furan-Piperazine-Pyridazine | 5-Bromo, 6-cyclopropyl | 3.2 | 12 (Kinase X)<sup>‡</sup> | Kinase X |
| (5-Chlorofuran-2-yl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone | Furan-Piperazine-Pyridazine | 5-Chloro, 6-methyl | 2.8 | 45 (Kinase X) | Kinase X |
| (Furan-2-yl)(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone | Furan-Piperazine-Pyridazine | Unsubstituted furan, 6-phenyl | 4.1 | 220 (Kinase Y) | Kinase Y |
| (5-Bromothiophen-2-yl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone | Thiophene-Piperazine-Pyridazine | 5-Bromo thiophene, 6-cyclopropyl | 3.5 | 18 (Kinase X) | Kinase X |
<sup>*</sup>LogP values calculated via computational methods.
<sup>†</sup>IC50 values derived from in vitro assays.
<sup>‡</sup>Kinase X: Hypothetical target for illustrative purposes.
Key Findings :
Halogen Substitution : The bromine in the focal compound confers a 3.2 LogP, balancing lipophilicity better than the chloro analog (LogP 2.8), which may explain its superior IC50 (12 nM vs. 45 nM) against Kinase X. The bulkier bromine likely enhances target binding through hydrophobic interactions .
Pyridazine Modifications : The 6-cyclopropyl group reduces steric hindrance compared to 6-phenyl or 6-methyl analogs, improving selectivity for Kinase X over Kinase Y.
Heterocycle Replacement : Replacing furan with thiophene (same substituents) increases LogP (3.5 vs. 3.2) but slightly reduces potency (IC50 18 nM vs. 12 nM), suggesting furan’s oxygen atom contributes to hydrogen bonding with Kinase X.
Research Implications
While the focal compound demonstrates promising kinase inhibition, its in vivo efficacy and toxicity remain uncharacterized. Comparative studies highlight the importance of halogen choice and heterocycle core optimization in drug design. Further pharmacokinetic studies are needed to validate its advantages over analogs.
Notes:
- This analysis synthesizes general principles of medicinal chemistry and hypothetical data for illustrative purposes.
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the synthesis of (5-bromofuran-2-yl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone?
- Methodology : Synthesis typically involves multi-step reactions, including coupling of the bromofuran moiety with the cyclopropane-substituted pyridazine-piperazine core. Key steps include:
- Intermediate preparation : Cyclopropylation of pyridazine derivatives under anhydrous conditions (e.g., using cyclopropylboronic acid and Pd catalysts) .
- Coupling reactions : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the bromofuran carbonyl and piperazine nitrogen .
- Purity control : Purification via column chromatography (silica gel, hexane/EtOAc gradient) and characterization by -/-NMR and HPLC (≥95% purity) .
- Challenges : Low yields (30–50%) in cyclopropylation steps due to steric hindrance; side reactions during bromofuran activation .
Q. How is the structural integrity of this compound validated in preclinical studies?
- Analytical workflow :
- Spectroscopy : -NMR (δ 7.2–8.1 ppm for pyridazine protons; δ 1.0–1.5 ppm for cyclopropyl CH) and HRMS (m/z calculated for CHBrNO: 463.05) .
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to confirm retention time and purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Case study : In metabolic syndrome models, conflicting IC values (e.g., 0.8 μM vs. 3.2 μM for PPARγ inhibition) may arise from:
- Assay variability : Differences in cell lines (HEK293 vs. 3T3-L1 adipocytes) or ligand-binding conditions (ATP concentration, incubation time) .
- Structural analogs : Contamination with regioisomers (e.g., 5-bromofuran vs. 4-bromofuran derivatives) during synthesis .
- Resolution strategy :
- Dose-response standardization : Use uniform assay protocols (e.g., Alamar Blue for cytotoxicity normalization) .
- Batch-to-batch validation : Compare activity across independently synthesized batches via LC-MS and functional assays .
Q. What computational methods are suitable for predicting the binding interactions of this compound with CNS targets?
- Approach :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with serotonin receptors (e.g., 5-HT) or dopamine transporters. Focus on the piperazine-pyridazine core for hydrogen bonding and the bromofuran group for hydrophobic contacts .
- MD simulations : Assess binding stability (100 ns trajectories) in lipid bilayer systems (e.g., CHARMM36 force field) .
- Validation : Compare computational predictions with experimental SPR (surface plasmon resonance) data (e.g., K values for 5-HT) .
Q. How can researchers address solubility limitations in in vivo studies?
- Experimental design :
- Co-solvent systems : Use cyclodextrin (e.g., HP-β-CD) or lipid-based formulations (e.g., Labrafil) to enhance aqueous solubility (target: ≥1 mg/mL) .
- Prodrug strategies : Introduce phosphate or ester groups at the methanone oxygen for improved bioavailability .
- Analytical monitoring : Quantify plasma concentrations via UPLC-MS/MS (LLOQ: 1 ng/mL) .
Methodological Guidance
Q. What statistical frameworks are recommended for analyzing dose-dependent effects in enzyme inhibition assays?
- Protocol :
- Nonlinear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC, Hill slope, and R values .
- Outlier handling : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates .
- Reporting : Include 95% confidence intervals for IC values and use ANOVA with Tukey’s post hoc test for multi-group comparisons .
Q. How should researchers mitigate off-target effects in kinase profiling studies?
- Kinome screening : Use panels (e.g., KinomeScan) to assess selectivity across 468 kinases. Prioritize kinases with <30% inhibition at 10 μM .
- Counter-screening : Validate hits in orthogonal assays (e.g., ATP-Glo for kinase activity; FLIPR for calcium flux in GPCRs) .
Data Gaps and Future Directions
-
Unresolved issues :
- Metabolic stability : Limited data on CYP450 interactions (e.g., CYP3A4/2D6) requires further in vitro microsomal studies .
- Toxicology : No published Ames test or hERG channel inhibition data; prioritize these in early development .
-
Emerging techniques :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
